REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:8]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[CH:10]=1)[OH:9].B(F)(F)F.CCOCC.C([O-])(=O)C.[Na+]>>[OH:9][C:8]1[CH:10]=[C:11]([OH:12])[CH:13]=[CH:14][C:15]=1[C:1](=[O:7])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
34.5 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous mixture with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine sequentially
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.5 mmol | |
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 111% | |
YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |